Molecular Weight and Formula Differentiation from the 6-Bromo Analog
The target compound (MW 336.28 Da, formula C16H9FN6O2) is 44.1 Da lighter than its closest commercially available analog, 6-bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (MW 379.14 Da, formula C11H5BrFN5O2) . This mass difference arises primarily from the replacement of a bromine atom (atomic mass ~79.9) with a pyridine moiety (C5H4N, mass 78.11). The nearly isobaric substitution results in a significantly different molecular shape, lipophilicity, and electronic distribution, as the pyridine contributes an additional hydrogen bond acceptor and aromatic ring system.
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW 336.28 Da; C16H9FN6O2; 0 bromine atoms |
| Comparator Or Baseline | 6-Bromo analog: MW 379.14 Da; C11H5BrFN5O2; 1 bromine atom |
| Quantified Difference | ΔMW = -42.86 Da; ΔC = +5; ΔH = +4; ΔN = +1; ΔO = 0; ΔBr = -1 |
| Conditions | Calculated from molecular formulas; no experimental conditions required |
Why This Matters
For procurement managers and medicinal chemists, the distinct molecular identity confirms that the compound is not a simple derivative but a chemically unique entity requiring separate validation, storage, and handling protocols, and it cannot be interchanged with the 6-bromo series without altering the design of downstream coupling reactions.
